molecular formula C16H16O4 B317753 Methyl 2-(2-phenoxyethoxy)benzoate

Methyl 2-(2-phenoxyethoxy)benzoate

Cat. No. B317753
M. Wt: 272.29 g/mol
InChI Key: YQOCUANOVBQMQT-UHFFFAOYSA-N
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Patent
US08022072B2

Procedure details

To a solution of methyl salicylate (1.377 g, 9.05 mmol) in N,N-dimethylformamide (14 ml) were added β-bromophenetole (1.876 g, 9.33 mmol) and potassium carbonate (1.509 g, 10.91 mmol), and the mixture was stirred at 80° C. for 1.5 hr. Water was added to the reaction mixture, and the precipitated crystals were collected by filtration and washed with water and hexane to give methyl 2-(2-phenoxyethoxy)benzoate (1.545 g, 5.67 mmol, yield 63%). This was dissolved in methanol (10 ml), 2N-aqueous sodium hydroxide solution (10 ml) was added at room temperature, and the mixture was stirred at 60° C. for 3.5 hr. The reaction mixture was concentrated under reduced pressure and neutralized with 2N-aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give a carboxylic acid compound 2-(2-phenoxyethoxy)benzoic acid (1.407 g, 5.45 mmol, yield 96%).
Quantity
1.377 g
Type
reactant
Reaction Step One
Quantity
1.876 g
Type
reactant
Reaction Step One
Quantity
1.509 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].Br[CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[O:15]([CH2:14][CH2:13][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.377 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
1.876 g
Type
reactant
Smiles
BrCCOC1=CC=CC=C1
Name
Quantity
1.509 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.67 mmol
AMOUNT: MASS 1.545 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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